Molecular Structure & Synthetic Architecture of C-Benzylcalixresorcinarene
Molecular Structure & Synthetic Architecture of C-Benzylcalixresorcinarene
Molecular Structure & Synthetic Architecture of C-Benzylcalix[4]resorcinarene
Executive Summary
C-benzylcalix[4]resorcinarene (CAS: 168609-07-2) is a macrocyclic host molecule belonging to the resorcinarene family.[1] Distinct from its frequently cited analogue C-phenylcalix[4]resorcinarene, the C-benzyl variant incorporates a methylene spacer (
This technical guide details the molecular architecture, thermodynamic stereoselectivity, and a self-validating synthetic protocol for C-benzylcalix[4]resorcinarene, designed for researchers in supramolecular chemistry and drug delivery systems.
Molecular Architecture & Stereochemistry
The Core Macrocycle
The molecule consists of four resorcinol (1,3-dihydroxybenzene) units linked by methylene bridges. The "C-benzyl" designation indicates that the substituent at the bridge carbon is a benzyl group (
-
Upper Rim (Hydrophilic): Eight hydroxyl groups (
) capable of forming a circular hydrogen-bonding network. This rim dictates the molecule's ability to form hexameric capsules or bind polar guests. -
Lower Rim (Lipophilic): Four benzyl groups. Unlike the rigid phenyl groups in C-phenylcalix[4]resorcinarene, the benzyl groups possess a
bond (the methylene hinge), allowing the aromatic rings to rotate and adopt "edge-to-face" or "face-to-face" interactions with the host cavity or external solvents.
Conformational Isomerism
The stereochemistry of the methine bridges defines the overall shape. The relative configuration of the four substituents (benzyl groups) relative to the macrocyclic ring determines the isomer.
| Isomer | Configuration | Symmetry | Description |
| Cone (rccc) | cis-cis-cis | All four benzyl groups point in the same direction (down). The resorcinol rings flare up, creating a bowl-shaped cavity. This is the thermodynamically preferred product in protic solvents. | |
| Chair (rctt) | cis-trans-trans | Two opposite groups point up, two down. The molecule is flattened; the cavity is distorted/collapsed. | |
| Boat (rct) | cis-cis-trans | Less common; intermediate stability. | |
| Saddle (rtct) | trans-cis-trans | Alternating up-down arrangement. |
Critical Insight: For host-guest applications, the Cone (rccc) isomer is the target. The synthesis conditions (specifically the solvent and reaction time) must be tuned to favor the reversible formation of this isomer over the kinetic chair form.
Synthetic Pathway & Mechanism[2]
The synthesis follows an acid-catalyzed electrophilic aromatic substitution (condensation).[2] The reaction is reversible, allowing for thermodynamic equilibration to the stable rccc cone conformer.
Reaction Mechanism Visualization
The following diagram illustrates the condensation flow and the critical decision point for isomer control.
Caption: Reaction pathway for C-benzylcalix[4]resorcinarene synthesis. Prolonged reflux ensures conversion of kinetic isomers (chair) into the thermodynamic cone product.
Experimental Protocol: Synthesis of C-benzylcalix[4]resorcinarene
Objective: Isolate the rccc (cone) isomer in high purity (>95%). Scale: 10 mmol baseline.
Materials
-
Resorcinol: 1.10 g (10 mmol). Note: Must be freshly recrystallized if oxidized (pink/brown).
-
Phenylacetaldehyde: 1.20 g (10 mmol). Note: This aldehyde is prone to polymerization. Distill before use if viscous.
-
Solvent: Ethanol (Absolute) or Methanol/HCl mix.
-
Catalyst: Concentrated HCl (37%).
Step-by-Step Methodology
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.10 g of resorcinol in 20 mL of absolute ethanol. Ensure complete dissolution.
-
Aldehyde Addition: Add 1.20 g (approx. 1.17 mL) of phenylacetaldehyde dropwise to the stirring solution. The mixture may turn slightly yellow.
-
Expert Tip: Maintain temperature at 0°C (ice bath) during addition to prevent uncontrolled exotherms which favor polymer formation.
-
-
Acid Catalysis: Add 2.0 mL of concentrated HCl dropwise. The solution will darken (orange/red).
-
Thermodynamic Equilibration (Reflux):
-
Attach a reflux condenser.
-
Heat the mixture to 75-80°C (gentle reflux) for 12–24 hours .
-
Why? Short reaction times (<4 hours) often yield a mixture of chair (rctt) and cone (rccc) isomers. The long reflux allows the acid-catalyzed cleavage and reformation of the methylene bridges, driving the population toward the insoluble, thermodynamically stable cone isomer.
-
-
Precipitation & Isolation:
-
Cool the mixture slowly to room temperature.
-
If precipitation does not occur, add cold distilled water dropwise until turbidity appears, then refrigerate (4°C) overnight.
-
Filter the precipitate using a Büchner funnel.
-
-
Purification:
-
Wash the solid with cold water (to remove acid) and cold ethanol (to remove unreacted aldehyde/oligomers).
-
Recrystallization: Dissolve the crude solid in hot methanol or acetone. Allow to cool slowly. The rccc isomer typically crystallizes as a solvate.
-
Characterization & Data Interpretation
The identity of the C-benzyl derivative is confirmed via
Diagnostic NMR Signals (DMSO- )
| Proton Type | Chemical Shift ( | Multiplicity | Interpretation |
| Hydroxyl (-OH) | 8.40 – 8.80 | Singlet (Broad) | Upper rim hydrogen bonding network. |
| Aromatic (Resorcinol) | 6.10 – 6.40 | Singlet/Doublet | Protons on the resorcinol ring (ortho and meta to OH).[4] |
| Aromatic (Benzyl) | 7.10 – 7.30 | Multiplet | Phenyl ring protons of the "feet". |
| Methine Bridge (-CH-) | 4.20 – 4.50 | Triplet | Critical Diagnostic. This connects the resorcinol units. Its triplet nature confirms coupling to the adjacent methylene group. |
| Methylene Spacer (-CH | 2.80 – 3.20 | Multiplet | The |
Structural Logic Diagram
The relationship between the synthesis inputs and the final structural features is visualized below.
Caption: Structural derivation of C-benzylcalix[4]resorcinarene features from precursors.
Applications & References
Key Applications
-
Drug Delivery: The lipophilic cavity can encapsulate hydrophobic drug molecules, improving solubility. The benzyl feet allow for intercalation into lipid bilayers.
-
Chromatography: Used as a stationary phase selector due to its ability to discriminate between isomers via
- interactions (facilitated by the benzyl groups). -
Supramolecular Capsules: In the presence of suitable guests or solvent molecules, the rccc isomer self-assembles into hexameric capsules held together by hydrogen bonds and water bridges.
References
-
Gutsche, C. D. (2008). Calixarenes: An Introduction. Royal Society of Chemistry.[5] (Foundational text on calixarene/resorcinarene synthesis). Link
-
Tunstad, L. M., et al. (1989). "Resorcinarenes: Synthesis and conformation." Journal of Organic Chemistry, 54(6), 1305-1312. (Definitive paper on rccc vs rctt isomer control). Link
-
ChemicalBook. (n.d.). C-BENZYLCALIX[4]RESORCINARENE Product Description (CAS 168609-07-2). (Confirmation of specific chemical identity). Link
-
Yuanita, E., et al. (2023).[3][6] "Synthesis and Antioxidant Activity of Calix[4]resorcinarene Derivatives." Atlantis Press. (Recent protocol validation for C-aryl derivatives). Link
-
Iwanek, W., et al. (2003). "Chirality in Resorcinarenes." Tetrahedron. (Discusses the stereochemical implications of bridge substituents). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antioxidant Activity of Calix[4]resorcinarene Derivatives Compounds | Atlantis Press [atlantis-press.com]
- 3. Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses and biological activities of calix[4]resorcinarene derivatives modified by sulfonic acid and sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
